

Preparing 1-(3-Fluorophenyl)piperazine Hydrochloride Solutions for Experimental Use

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Compound of Interest

Compound Name: 1-(3-Fluorophenyl)piperazine hydrochloride

Cat. No.: B184000

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Application Note and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the preparation and use of **1-(3-Fluorophenyl)piperazine hydrochloride** solutions in a research setting. **1-(3-Fluorophenyl)piperazine hydrochloride** is a member of the phenylpiperazine class of compounds, which are widely recognized for their interaction with serotonin receptors.^{[1][2][3]} This guide covers the essential physicochemical properties, storage, handling, and detailed protocols for preparing solutions intended for in vitro and in vivo experiments. The information is designed to ensure consistency, accuracy, and safety in experimental workflows.

Introduction to 1-(3-Fluorophenyl)piperazine Hydrochloride

1-(3-Fluorophenyl)piperazine hydrochloride is a research chemical belonging to the N-arylpiperazine family.^[3] This class of compounds is of significant interest in neuroscience and pharmacology due to the high affinity of many of its members for various neurotransmitter receptors, particularly serotonin (5-HT) receptors.^{[1][2][4]} While the physiological and toxicological properties of this specific compound are not extensively documented, its structural

similarity to other known serotonergic agents, such as 1-(3-chlorophenyl)piperazine (mCPP) and 1-(3-(trifluoromethyl)phenyl)piperazine (TFMPP), suggests its primary application is as a tool for investigating the serotonin system.^{[3][5]} It is presumed to act as a serotonin receptor agonist, with a likely affinity for the 5-HT_{2C} receptor, a common target for meta-substituted phenylpiperazines.^[1]

Physicochemical and Handling Data

Proper handling and storage are critical for maintaining the integrity and activity of **1-(3-Fluorophenyl)piperazine hydrochloride**. The compound is a crystalline solid and should be handled in accordance with standard laboratory safety procedures.^[6]

Property	Value	Reference
CAS Number	76835-10-4	[7]
Molecular Formula	C ₁₀ H ₁₃ FN ₂ · 2HCl	[7]
Molecular Weight	253.14 g/mol	[7]
Appearance	Crystalline solid	-
Purity	≥98% (typical)	[4]
Long-term Storage	-20°C	[4]
Shelf Life	≥ 5 years (when stored properly)	[4]
Shipping Condition	Room temperature	[7]

Solubility Specifications

The hydrochloride salt form of 1-(3-Fluorophenyl)piperazine enhances its solubility in aqueous solutions. Based on data from structurally similar compounds, the following solvents are recommended for preparing stock and working solutions. It is always advisable to perform a small-scale solubility test before preparing a large batch.

Solvent	Anticipated Solubility	Notes
Water	Soluble	The related 1-(3-Chlorophenyl)piperazine hydrochloride is water-soluble. [8]
Phosphate-Buffered Saline (PBS), pH 7.2	≥10 mg/mL	Based on data for 1-(4-Fluorophenyl)piperazine HCl. [4]
Ethanol	Soluble	A common solvent for related piperazine salts.
Dimethyl Sulfoxide (DMSO)	≥10 mg/mL	Based on data for 1-(4-Fluorophenyl)piperazine HCl. [4]

Experimental Protocols

4.1. Safety Precautions

- Always handle **1-(3-Fluorophenyl)piperazine hydrochloride** in a well-ventilated area or under a chemical fume hood.
- Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
- Avoid inhalation of dust and direct contact with skin and eyes as the compound is classified as an irritant.[\[6\]](#)[\[9\]](#)
- Refer to the Safety Data Sheet (SDS) for complete safety information before use.

4.2. Protocol for Preparing a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution, which can be diluted for various experimental applications.

Materials:

- **1-(3-Fluorophenyl)piperazine hydrochloride** (MW: 253.14 g/mol)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Calibrated analytical balance
- Microcentrifuge tubes or glass vials
- Vortex mixer
- Pipettes

Procedure:

- Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass needed:
 - Mass (mg) = Volume (L) × Molarity (mol/L) × Molecular Weight (g/mol) × 1000 (mg/g)
 - Mass (mg) = 0.001 L × 0.010 mol/L × 253.14 g/mol × 1000 mg/g = 2.53 mg
- Weighing: Carefully weigh out 2.53 mg of **1-(3-Fluorophenyl)piperazine hydrochloride** using an analytical balance and transfer it to a sterile microcentrifuge tube or vial.
- Solubilization: Add 1 mL of anhydrous DMSO to the tube containing the compound.
- Mixing: Cap the tube securely and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (37°C) may assist dissolution if necessary.
- Storage: Store the 10 mM stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.

4.3. Protocol for Preparing a 1 mg/mL Working Solution in PBS (pH 7.2)

This protocol is suitable for creating aqueous working solutions for direct use in many cell-based assays.

Materials:

- **1-(3-Fluorophenyl)piperazine hydrochloride**
- Phosphate-Buffered Saline (PBS), pH 7.2, sterile
- Calibrated analytical balance
- Volumetric flask or conical tube
- Vortex mixer or sonicator

Procedure:

- Weighing: Weigh 1 mg of **1-(3-Fluorophenyl)piperazine hydrochloride** and place it into a suitable container (e.g., a 1.5 mL tube or a small volumetric flask).
- Solubilization: Add 1 mL of sterile PBS (pH 7.2) to the container.
- Mixing: Vortex vigorously to dissolve the compound. If dissolution is slow, brief sonication in a water bath can be applied. Ensure the final solution is clear and free of particulates.
- Sterilization (Optional): If required for sterile cell culture experiments, filter the solution through a 0.22 μ m syringe filter into a sterile tube.
- Usage: Use the freshly prepared solution immediately for experiments. Aqueous solutions are generally less stable long-term than DMSO stocks. Discard any unused portion or store at 4°C for short-term use (up to 24 hours), though stability should be verified.

Application in Serotonergic System Research

Phenylpiperazines are primarily used to study the function of the serotonin system.^[2] 1-(3-Fluorophenyl)piperazine, as a presumed 5-HT receptor agonist, can be used in various assays to characterize receptor activation and downstream signaling.

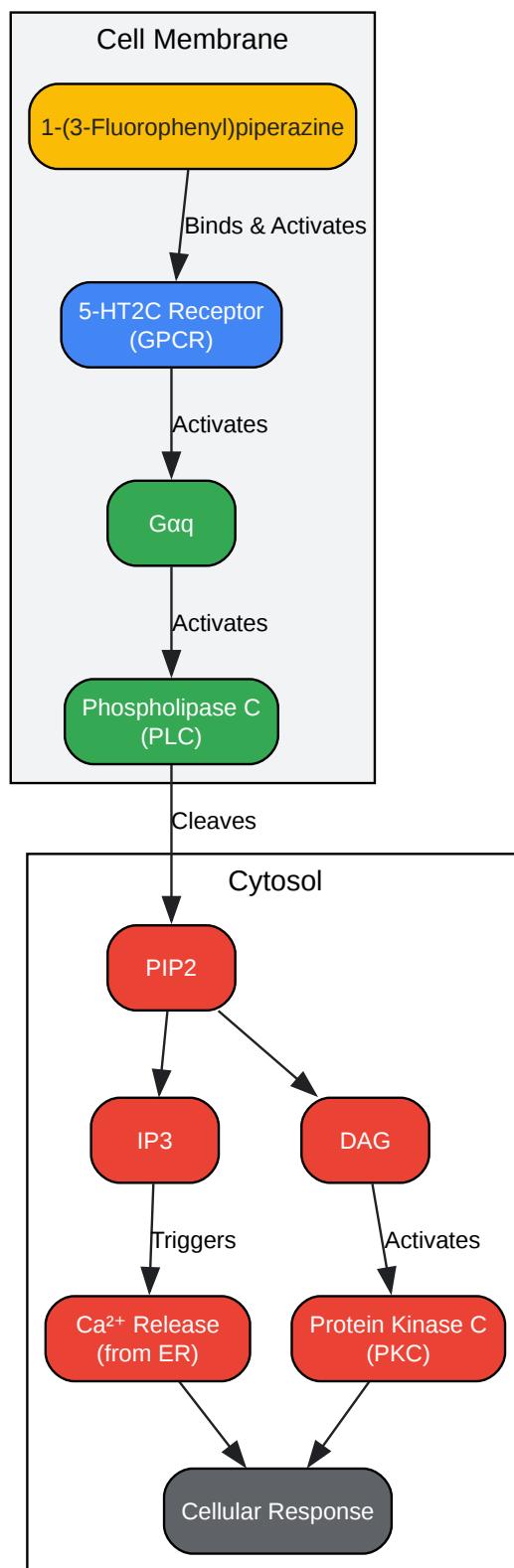
Potential Experimental Applications:

- In Vitro Receptor Binding Assays: To determine the affinity and selectivity of the compound for various serotonin receptor subtypes.

- In Vitro Functional Assays: To measure the agonistic or antagonistic activity at specific receptors. Common assays for Gq-coupled 5-HT2 receptors include measuring intracellular calcium mobilization or inositol phosphate (IP1) accumulation.[8][10]
- In Vivo Behavioral Studies: To investigate the effects of modulating the serotonin system on animal behavior, such as in models of anxiety, depression, or locomotion.

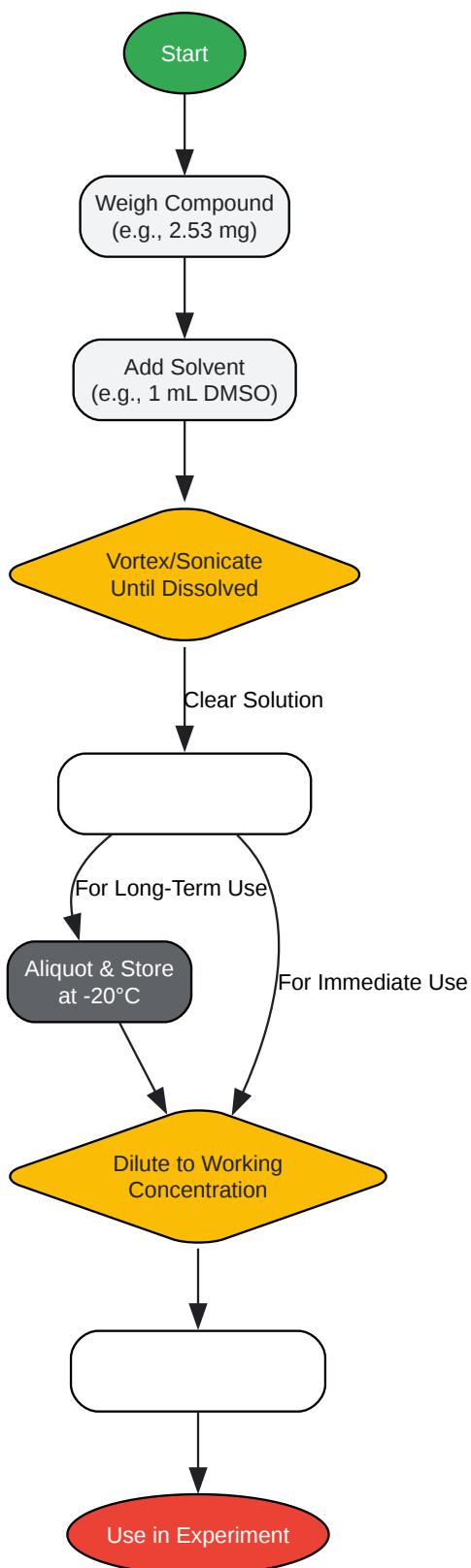
Visualization of Proposed Signaling Pathway and Workflow

The diagrams below illustrate the proposed mechanism of action for a phenylpiperazine acting as a 5-HT2C receptor agonist and a general workflow for preparing solutions.



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Caption: Proposed signaling pathway for 1-(3-Fluorophenyl)piperazine at the 5-HT2C receptor.

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Caption: General workflow for preparing experimental solutions.

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